2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a dihydropyridinone moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Construction of the dihydropyridinone moiety: This step may involve condensation reactions between suitable aldehydes or ketones and amines.
Coupling with the difluorophenyl acetamide: This final step can be accomplished through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonyl and dihydropyridinone groups.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-difluorophenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, while the dihydropyridinone moiety may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-difluorophenyl)acetamide include:
Sulfonyl-containing compounds: These compounds share the sulfonyl group and may have similar electrophilic properties.
Dihydropyridinone derivatives: Compounds with the dihydropyridinone moiety can have similar hydrogen bonding and π-π interaction capabilities.
Azepane derivatives: These compounds feature the azepane ring and may exhibit similar steric and electronic properties.
The uniqueness of this compound lies in the combination of these functional groups, which can result in distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4S/c20-14-7-8-15(21)16(12-14)22-18(25)13-23-9-5-6-17(19(23)26)29(27,28)24-10-3-1-2-4-11-24/h5-9,12H,1-4,10-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSTMBVLAMBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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